molecular formula C16H14N2O3 B7687950 2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide

2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B7687950
M. Wt: 282.29 g/mol
InChI Key: BUJADRAIFAJMLJ-YVLHZVERSA-N
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Description

2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, TFMPP has also been used in scientific research due to its unique structure and properties.

Scientific Research Applications

  • Antimicrobial Evaluation : A study on derivatives of 1,3,4-oxadiazole compounds, including those related to 2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide, showed antimicrobial and hemolytic activity. These compounds were active against selected microbial species and exhibited lower toxicity, indicating potential for biological screening and application (Gul et al., 2017).

  • Electrophilic Fluorinating Agent : Research on perfluoro-[N-(4-pyridyl)acetamide], a related compound, demonstrated its utility as a site-selective electrophilic fluorinating agent. This study highlighted its effectiveness in mild conditions and its potential applications in chemical synthesis (Banks et al., 1996).

  • Vibrational and Computational Analysis : A study focused on the structural, electrical, and chemical properties of N-(2-(trifluoromethyl)phenyl)acetamide through vibrational and computational analysis. This provided insights into the molecular structure and electronic properties of the compound (Aayisha et al., 2019).

  • Microwave-Assisted Synthesis and Biological Assessment : Another study examined the synthesis of related acetamide derivatives using microwave-assisted techniques. These compounds were evaluated for antimicrobial activity, showing selective inhibitory effects against specific bacterial and fungal species (Ghazzali et al., 2012).

  • Anti-Inflammatory Activity : Research on N-(2-hydroxy phenyl) acetamide showed its potential in anti-arthritic and anti-inflammatory activities. It effectively reduced inflammatory cytokines and reactive oxygen species in a rat model, suggesting promising therapeutic applications (Jawed et al., 2010).

  • Inhibitory Potential Against SARS-CoV-2 : A study on 4′-acetamidechalcones, including compounds structurally similar to 2-phenyl-N-[4-(trifluoromethyl)phenyl]acetamide, investigated their potential to inhibit SARS-CoV-2 by interacting with viral and host proteins. The results suggested that these compounds could impede viral replication and entry into host cells (Almeida-Neto et al., 2020).

properties

IUPAC Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-16(9-12-4-2-1-3-5-12)18-17-10-13-6-7-14-15(8-13)21-11-20-14/h1-8,10H,9,11H2,(H,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJADRAIFAJMLJ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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